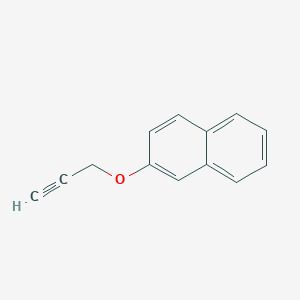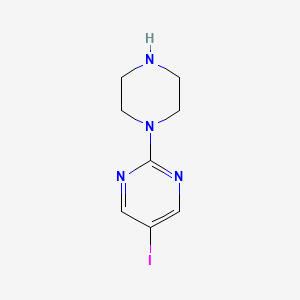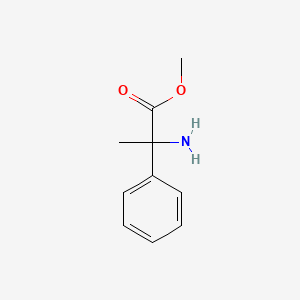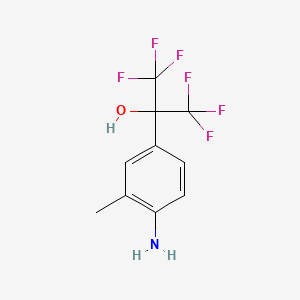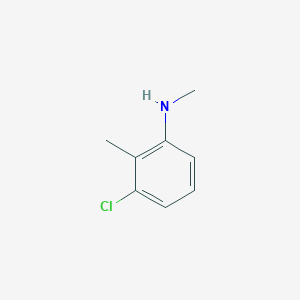
4-Bromobenzylmagnesium bromide
Übersicht
Beschreibung
4-Bromobenzylmagnesium bromide is a chemical compound with the linear formula BrC6H4CH2MgBr . It is typically available as a 0.25 M solution in diethyl ether .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzylmagnesium bromide is represented by the linear formula BrC6H4CH2MgBr . It has a molecular weight of 274.24 .Physical And Chemical Properties Analysis
4-Bromobenzylmagnesium bromide is a solution with a concentration of 0.25 M in diethyl ether . It is insoluble in water . It has a boiling point of 34.6℃ and a flash point of -45° (-49°F) . It is sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity Studies
- 4-Bromobenzylmagnesium bromide, as a Grignard reagent, is integral in various synthesis processes. Takeda Akira and Tsuboi Sadao (1977) demonstrated its utility in the synthesis of organic compounds like rosefuran and sesquirosefuran, highlighting its reactivity with different bromides to yield significant products in organic chemistry (TakedaAkira & TsuboiSadao, 1977).
Enantioselective Synthesis and Antineoplastic Activity
- In the field of medicinal chemistry, 4-Bromobenzylmagnesium bromide plays a role in the enantioselective synthesis of complex organic molecules. Mendes et al. (2019) utilized it in the synthesis of dibenzoazaspiro compounds, which showed preliminary antineoplastic activity against drug-resistant leukemias, underscoring its potential in developing new therapeutic agents (Joseane A Mendes et al., 2019).
Applications in Electrochemistry
- In electrochemistry, 4-Bromobenzylmagnesium bromide has been studied for its role in generating benzyl radicals. Jouikov and Simonet (2010) explored its reduction at solid electrodes, leading to the formation of benzyl radicals which could couple or add onto cathodic material. This has implications for the development of new methods in organic electrosynthesis (V. Jouikov & J. Simonet, 2010).
Complexation and Catalysis
- The reagent is also significant in the study of complexation reactions and catalysis. For instance, Wang et al. (1997) reported its use in the formation of dinuclear complexes with cyclopentadienylmolybdenum, providing insights into the structural and electronic properties of these complexes (Li-sheng Wang et al., 1997).
Catalysis for Aryl Grignard Cross-Coupling
- In another catalysis application, Gao et al. (2010) demonstrated the use of 4-Bromobenzylmagnesium bromide in cross-coupling reactions involving anionic iron(II) complexes. This highlights its role in facilitating complex organic reactions, which are fundamental in the synthesis of various organic compounds (HuanHuan Gao et al., 2010).
Stereochemistry in Organic Reactions
- Understanding the stereochemistry of organic reactions involving 4-Bromobenzylmagnesium bromide is also crucial. Sugita et al. (1979) explored its stereochemical implications in elimination reactions of halohydrin derivatives, which is vital for the synthesis of stereochemically complex organic molecules [(T. Sugita et al., 1979)](https://consensus.app/papers/stereochemistry-elimination-reactions-halohydrin-sugita/95c8c4789c1853dab61f0fc5f9a08e75/?utm_source=chatgpt).
Safety and Hazards
Eigenschaften
IUPAC Name |
magnesium;1-bromo-4-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORFZOLRLQTTR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



